

# A Comparative Guide to the Cross-Reactivity of M7583 with TEC Family Kinases

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## Compound of Interest

Compound Name: M7583

Cat. No.: B1193092

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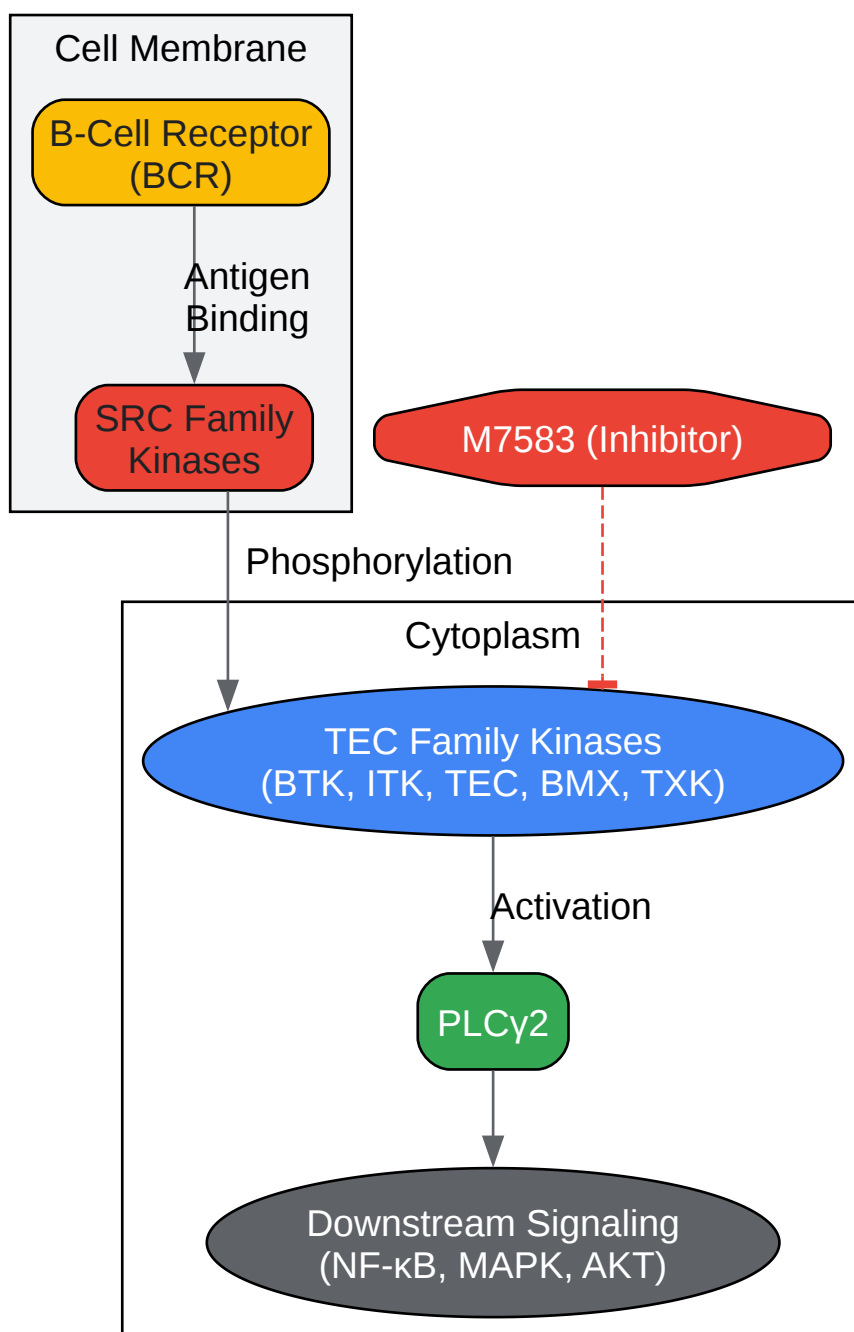
For Researchers, Scientists, and Drug Development Professionals

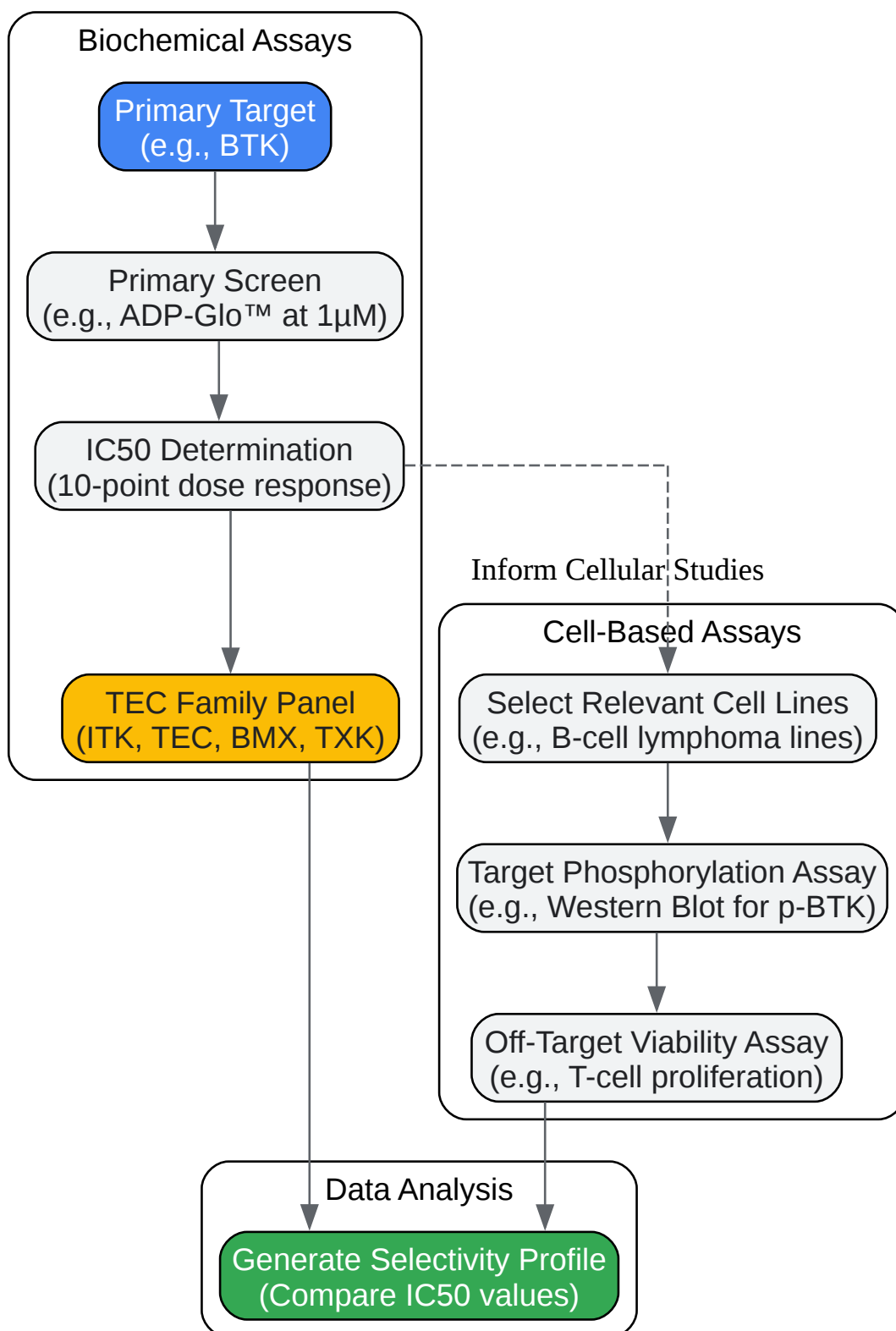
This guide provides a comparative analysis of the kinase inhibitor **M7583**, focusing on its cross-reactivity profile against members of the Tec family of kinases. **M7583** is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK) that has been evaluated in Phase I/II clinical trials for B-cell malignancies.[1][2][3] Understanding the selectivity of **M7583** is critical for predicting its efficacy and potential off-target effects.

Due to the limited availability of public cross-reactivity data for **M7583**, this guide will use the well-characterized, first-in-class BTK inhibitor, Ibrutinib, as a proxy to illustrate the methodologies and data presentation pertinent to such a comparative analysis. The data and experimental protocols presented herein are intended to serve as a comprehensive template for the evaluation of **M7583**'s selectivity profile.

## The TEC Kinase Family Signaling Pathway

The TEC family of non-receptor tyrosine kinases, which includes BTK, ITK, TEC, BMX, and TXK, are crucial components of signaling pathways downstream of antigen receptors in hematopoietic cells.[4][5] Their activation triggers a cascade of phosphorylation events that are essential for the proliferation, differentiation, and survival of these cells.[6] As such, inhibitors targeting this family have significant therapeutic potential in oncology and inflammatory diseases.[7]





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